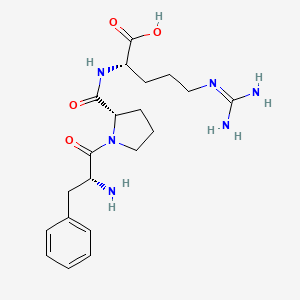

Phe-pro-arg

Description

Structure

3D Structure

Properties

CAS No. |

79338-56-0 |

|---|---|

Molecular Formula |

C20H30N6O4 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C20H30N6O4/c21-14(12-13-6-2-1-3-7-13)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)8-4-10-24-20(22)23/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15+,16+/m1/s1 |

InChI Key |

NTUPOKHATNSWCY-PMPSAXMXSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Phe-Pro-Arg

For Researchers, Scientists, and Drug Development Professionals

The tripeptide Phenylalanyl-prolyl-arginine (Phe-Pro-Arg) is a significant sequence, notably recognized as the core structure of potent and selective irreversible thrombin inhibitors like this compound-chloromethylketone (PPACK)[1][2]. Its synthesis and purification are critical steps for research in anticoagulation, enzymology, and drug development. This guide provides a comprehensive overview of the standard protocols, quantitative data, and experimental workflows for producing high-purity this compound.

Section 1: Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for synthesizing this compound is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy[3][4][5]. This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymeric support[5].

Core Principles of Fmoc SPPS

Fmoc SPPS is characterized by its use of an acid-labile linkage to the resin and acid-labile side-chain protecting groups (like Pbf for Arginine), while the temporary Nα-amino group protection (Fmoc) is removed by a mild base, typically piperidine[5]. This orthogonal strategy prevents premature cleavage of the peptide from the resin or side-chain deprotection during the synthesis cycles[6].

Detailed Experimental Protocol

This protocol outlines a standard manual synthesis on a 0.1 mmol scale.

Materials and Reagents:

-

Resin: 2-Chlorotrityl chloride resin or Wang resin (for a C-terminal carboxylic acid)[7].

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) of high purity[7].

-

Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Phe-OH.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[7][8].

-

Base: N,N-Diisopropylethylamine (DIPEA)[8].

-

Deprotection Reagent: 20% (v/v) piperidine in DMF[7].

-

Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler TFA/TIS/water (95:2.5:2.5) cocktail is often sufficient[9][10].

Step-by-Step Synthesis:

-

Resin Preparation:

-

Swell the chosen resin (e.g., 300 mg for 0.1 mmol scale) in DMF for 1 hour in a suitable reaction vessel[7].

-

Drain the DMF.

-

-

First Amino Acid Loading (Fmoc-Arg(Pbf)-OH):

-

Dissolve Fmoc-Arg(Pbf)-OH (5 equivalents) and DIPEA (7.5 equivalents) in dry DCM[3].

-

Add the solution to the swollen resin and agitate for 30-60 minutes[3].

-

Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents[3].

-

Cap any unreacted sites by treating the resin with a mixture of DCM/MeOH/DIPEA (80:15:5) for 15 minutes[3].

-

-

Peptide Chain Elongation (Iterative Cycle for Proline and Phenylalanine):

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20-30 minutes. Drain and wash thoroughly with DMF (3x) and DCM (3x)[7].

-

Amino Acid Coupling (Fmoc-Pro-OH, then Fmoc-Phe-OH):

-

Pre-activate the next amino acid (e.g., Fmoc-Pro-OH, 4.5 equivalents) with a coupling reagent like HATU (4.5 equivalents) and a base like DIPEA or collidine in DMF[7].

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for at least 4 hours[7]. Due to the bulky Pbf protecting group on Arginine and its potential to form a δ-lactam, a double coupling for the Arginine residue is often recommended to ensure high efficiency[11].

-

-

Washing: After coupling, wash the resin with DMF (3x) and DCM (3x)[8].

-

Repeat this cycle for each subsequent amino acid in the sequence.

-

Synthesis Workflow Diagram

Section 2: Cleavage and Purification

Once the synthesis is complete, the peptide must be cleaved from the resin support and its side-chain protecting groups removed. The resulting crude product is then purified to achieve the desired level of purity.

Cleavage and Deprotection Protocol

Procedure:

-

Preparation: Wash the final peptidyl-resin thoroughly with DCM and dry it under a vacuum[12].

-

Cleavage Reaction:

-

Suspend the dried resin in a cleavage cocktail. For peptides containing Arginine, Reagent K is robust, but a simpler mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient and less hazardous[10]. Use approximately 10 mL of cocktail per gram of resin[13].

-

Stir the mixture at room temperature for 2-3 hours[13]. Peptides with multiple arginine residues may require longer cleavage times[13].

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and add this solution to a large volume of cold methyl tert-butyl ether (MTBE) or diethyl ether to precipitate the crude peptide[13].

-

-

Collection:

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under a vacuum.

-

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard and most effective method for purifying synthetic peptides[14][15]. The separation is based on the hydrophobic character of the peptide and impurities[15].

Typical RP-HPLC Protocol:

-

System: A preparative HPLC system with a UV detector.

-

Stationary Phase: C18-modified silica column[14].

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Mobile Phase B over 45 minutes)[16][17].

-

Monitor the elution profile at a wavelength of 210-220 nm[14][15].

-

Collect fractions corresponding to the main product peak.

-

Analyze the collected fractions for purity using analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

-

Purification and Analysis Workflow

Section 3: Data Presentation and Characterization

Quantitative analysis is essential to confirm the success of the synthesis and purification.

Synthesis and Purification Data

The following table summarizes typical quantitative data expected from a well-executed synthesis and purification of this compound.

| Parameter | Expected Value | Method of Analysis | Reference |

| Crude Peptide Yield | 70 - 90% (based on initial resin loading) | Gravimetric | General SPPS Knowledge |

| Final Purity | >95% or >98% | Analytical RP-HPLC | |

| Molecular Weight | Expected: 418.5 g/mol | Mass Spectrometry (ESI-MS) | [18] |

| Identity Confirmation | Match between observed and expected mass | Mass Spectrometry (ESI-MS) | [16] |

Characterization Data

The identity and purity of the final product are confirmed using a combination of analytical techniques.

| Technique | Purpose | Expected Result |

| Analytical RP-HPLC | Assess purity and retention time | A single major peak at the expected retention time, with integration >95%. |

| Mass Spectrometry | Confirm molecular weight | A major ion peak corresponding to the calculated mass of this compound ([M+H]⁺ ≈ 419.2). |

| NMR Spectroscopy | (Optional) Confirm structure | Proton and Carbon spectra consistent with the tripeptide structure. |

References

- 1. Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innov-research.com [innov-research.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. solid phase peptide synthesis [biosyn.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. Fmoc 樹脂裂解和脫保護 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. peptide.com [peptide.com]

- 14. bachem.com [bachem.com]

- 15. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 16. researchgate.net [researchgate.net]

- 17. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phenylalanyl-prolyl-arginine | C20H30N6O4 | CID 133189 - PubChem [pubchem.ncbi.nlm.nih.gov]

Probing the Architectural Landscape of D-Phe-Pro-Arg: A Technical Guide to its Structure and Conformation

For Immediate Release

This technical guide provides a comprehensive analysis of the structure and conformation of the tripeptide D-Phe-Pro-Arg, a sequence of significant interest in the development of therapeutic agents, particularly potent thrombin inhibitors. Tailored for researchers, scientists, and drug development professionals, this document delves into the peptide's structural intricacies in both its enzyme-bound and solution states, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Bound Conformation: Insights from X-ray Crystallography

The three-dimensional structure of D-Phe-Pro-Arg covalently bound to human α-thrombin has been elucidated by X-ray crystallography, providing a high-resolution snapshot of its bioactive conformation. The seminal work in this area has been the determination of the crystal structure of D-Phe-Pro-Arg chloromethylketone-inhibited human α-thrombin to a resolution of 1.9 Å (PDB ID: 1PPB).[1][2][3] This structural data is paramount for understanding the molecular basis of its inhibitory activity and serves as a foundational template for structure-based drug design.

Quantitative Structural Data

The geometric parameters of the D-Phe-Pro-Arg peptide, when complexed with thrombin, have been extracted from the crystallographic data. These parameters, including bond lengths, bond angles, and dihedral angles, define the precise spatial arrangement of the peptide within the enzyme's active site.

Table 1: Dihedral Angles of D-Phe-Pro-Arg in Complex with Thrombin (PDB: 1PPB)

| Residue | Phi (φ) Angle (°) | Psi (ψ) Angle (°) | Omega (ω) Angle (°) |

| D-Phe | 127.8 | -170.9 | 176.4 |

| Pro | -63.2 | -28.9 | 178.1 |

| Arg | -156.9 | 165.2 | -176.9 |

Table 2: Selected Bond Lengths of the D-Phe-Pro-Arg Backbone (PDB: 1PPB)

| Bond | Length (Å) |

| D-Phe (N) - D-Phe (CA) | 1.46 |

| D-Phe (CA) - D-Phe (C) | 1.52 |

| D-Phe (C) - Pro (N) | 1.33 |

| Pro (N) - Pro (CA) | 1.47 |

| Pro (CA) - Pro (C) | 1.53 |

| Pro (C) - Arg (N) | 1.33 |

| Arg (N) - Arg (CA) | 1.46 |

| Arg (CA) - Arg (C) | 1.52 |

Table 3: Selected Bond Angles of the D-Phe-Pro-Arg Backbone (PDB: 1PPB)

| Angle | Angle (°) |

| D-Phe (C) - D-Phe (N) - D-Phe (CA) | 121.7 |

| D-Phe (N) - D-Phe (CA) - D-Phe (C) | 111.1 |

| D-Phe (CA) - D-Phe (C) - Pro (N) | 116.6 |

| Pro (C) - Pro (N) - Pro (CA) | 123.0 |

| Pro (N) - Pro (CA) - Pro (C) | 112.1 |

| Pro (CA) - Pro (C) - Arg (N) | 117.2 |

| Arg (C) - Arg (N) - Arg (CA) | 121.1 |

| Arg (N) - Arg (CA) - Arg (C) | 110.8 |

Experimental Protocol: X-ray Crystallography

The determination of the crystal structure of the D-Phe-Pro-Arg-thrombin complex involves a multi-step process:

Experimental workflow for determining the crystal structure of the D-Phe-Pro-Arg-thrombin complex.

-

Protein Purification and Peptide Synthesis: Human α-thrombin is purified to homogeneity. The D-Phe-Pro-Arg peptide is synthesized with a chloromethylketone (CMK) reactive group at the C-terminus, which forms a covalent bond with the active site serine of thrombin.

-

Complex Formation and Crystallization: The purified thrombin and the D-Phe-Pro-Arg-CMK peptide are incubated to allow for covalent complex formation. The resulting complex is then subjected to crystallization screening using various precipitants, buffers, and temperatures to obtain well-ordered crystals.

-

X-ray Diffraction Data Collection: A suitable crystal is exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Data Processing and Structure Solution: The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The phase problem is solved using molecular replacement, with a known structure of a homologous protein as a search model.

-

Model Building and Refinement: An initial model of the complex is built into the electron density map. This model is then refined iteratively to improve the fit to the experimental data, resulting in the final high-resolution structure.

Solution Conformation: Insights from NMR Spectroscopy

While X-ray crystallography provides a static picture of the bound state, Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into the conformational dynamics of the D-Phe-Pro-Arg peptide in solution. NMR studies on D-Phe-Pro-Arg and its analogues have revealed the presence of a defined secondary structure even in the absence of the target enzyme.

Conformational Preferences in Solution

NMR studies, particularly those employing 2D techniques like NOESY and ROESY, have indicated that the D-Phe-Pro moiety tends to adopt a specific, non-random conformation in aqueous solutions. This pre-organization of the peptide in solution is thought to contribute to its high binding affinity for thrombin by reducing the entropic penalty upon binding. The observed structure is stabilized by π-π interactions between the phenyl ring of the D-Phe residue and the amide bond of the D-Phe-Pro peptide backbone.

Experimental Protocol: 2D NMR Spectroscopy

The conformational analysis of the D-Phe-Pro-Arg peptide in solution is typically carried out using a suite of 2D NMR experiments.

Workflow for the conformational analysis of D-Phe-Pro-Arg using 2D NMR spectroscopy.

-

Sample Preparation: The D-Phe-Pro-Arg peptide is synthesized and purified. For NMR analysis, the peptide is dissolved in a suitable solvent, typically deuterated water (D₂O) or a mixture of H₂O/D₂O, to minimize the solvent proton signal. The pH and temperature are carefully controlled to mimic physiological conditions.

-

NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.

-

1D ¹H NMR: Provides an initial overview of the proton signals.

-

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): Used to identify spin systems and assign the proton resonances to specific amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide information about through-space proximities between protons, which are used to generate distance restraints.

-

J-Coupling Constants: Measurement of scalar couplings, particularly ³J(HN-Hα), provides information about the backbone dihedral angle φ.

-

-

Data Analysis and Structure Calculation:

-

Resonance Assignment: The collected NMR spectra are analyzed to assign all the proton resonances to their respective atoms in the peptide.

-

Restraint Generation: The NOE cross-peak intensities are converted into upper distance limits between protons. J-coupling constants are used to define ranges for dihedral angles.

-

Structure Calculation: A set of 3D structures is calculated using computational methods such as distance geometry or restrained molecular dynamics, which aim to satisfy the experimental restraints.

-

Conformational Ensemble Analysis: The resulting structures are analyzed to describe the conformational preferences of the peptide in solution.

-

Conformational Landscape: Ramachandran Plot

The conformational flexibility of the peptide backbone is often visualized using a Ramachandran plot, which shows the distribution of the backbone dihedral angles φ and ψ. The Ramachandran plot for the bound conformation of D-Phe-Pro-Arg highlights the specific regions of conformational space occupied by each residue.

Ramachandran plot showing the (φ, ψ) angles of D-Phe-Pro-Arg in its thrombin-bound state.

The D-Phe residue adopts a conformation in the right-handed helical region of the Ramachandran plot, which is an allowed region for D-amino acids. The Proline residue is constrained by its cyclic side chain, and the Arginine residue falls within the β-sheet region.

Conclusion

The structural and conformational analysis of the D-Phe-Pro-Arg peptide reveals a molecule with a distinct and pre-organized architecture. The high-resolution crystal structure of its complex with thrombin provides a detailed blueprint of its bioactive conformation, crucial for rational drug design. Furthermore, NMR studies demonstrate that this peptide maintains a degree of conformational rigidity in solution, a factor that likely enhances its binding affinity. This comprehensive understanding of the D-Phe-Pro-Arg structure is invaluable for the development of next-generation antithrombotic agents and other therapeutics targeting serine proteases.

References

- 1. rcsb.org [rcsb.org]

- 2. wwPDB: pdb_00001ppb [wwpdb.org]

- 3. The refined 1.9-A X-ray crystal structure of D-Phe-Pro-Arg chloromethylketone-inhibited human alpha-thrombin: structure analysis, overall structure, electrostatic properties, detailed active-site geometry, and structure-function relationships - PMC [pmc.ncbi.nlm.nih.gov]

Phe-Pro-Arg-chloromethylketone (PPACK): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phe-Pro-Arg-chloromethylketone (PPACK) is a potent and highly selective irreversible inhibitor of the serine protease thrombin. This synthetic tripeptide analogue is a valuable tool in thrombosis research and as an anticoagulant. Its mechanism of action involves the formation of a stable, covalent bond with key catalytic residues in the active site of thrombin, effectively neutralizing its enzymatic activity. This guide provides a comprehensive overview of the molecular interactions, kinetics, and cellular effects of PPACK, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.

Core Mechanism of Action: Irreversible Covalent Inhibition

PPACK functions as a mechanism-based inhibitor, specifically targeting the active site of thrombin. The core of its inhibitory action lies in its ability to form a stable covalent adduct with the enzyme.

The process begins with the this compound peptide sequence of PPACK directing the molecule to the substrate-binding pocket of thrombin. The arginine residue mimics the natural substrate of thrombin, fitting into the S1 specificity pocket. This initial binding is followed by a nucleophilic attack from the active site serine residue (Ser195) on the carbonyl carbon of the chloromethylketone group. This reaction is facilitated by the catalytic histidine residue (His57), which acts as a general base. The result is the formation of a hemiketal intermediate. Subsequently, the His57 residue is alkylated by the chloromethyl group, leading to a stable covalent cross-link between Ser195 and His57.[1] This effectively and irreversibly inactivates the thrombin molecule.

Quantitative Analysis of PPACK Inhibition

The potency and selectivity of PPACK have been extensively characterized through kinetic studies. The key parameters defining its interaction with thrombin and other serine proteases are summarized below.

| Parameter | Enzyme | Value | Reference |

| Inhibition Constant (Ki) | Human α-Thrombin | 0.24 nM | [1] |

| Second-Order Rate Constant (kobs/[I]) | Human α-Thrombin | 1 x 107 M-1s-1 | [2][3] |

Table 1: Kinetic Parameters for PPACK Inhibition of Thrombin

Selectivity Profile

PPACK exhibits remarkable selectivity for thrombin over other related serine proteases. This selectivity is crucial for its utility as a targeted anticoagulant with potentially fewer off-target effects.

| Enzyme | k2/Ki (M-1s-1) | Relative Potency (vs. Thrombin) | Reference |

| Thrombin | > 106 | 1 | [4] |

| Trypsin | > 106 | ~1 | [4] |

| Plasmin | 104 - 106 | 0.01 - 1 | [4] |

| Factor Xa | 104 - 106 | 0.01 - 1 | [4] |

| Urokinase | < 104 | < 0.01 | [4] |

| Tissue Plasminogen Activator (t-PA) | < 104 | < 0.01 | [4] |

Table 2: Selectivity Profile of PPACK against Various Serine Proteases

Disruption of Thrombin-Mediated Signaling

Thrombin plays a central role in hemostasis and thrombosis, primarily through the cleavage of fibrinogen to fibrin and the activation of platelets. A key mechanism of thrombin's cellular signaling is the activation of Protease-Activated Receptors (PARs), particularly PAR1 on platelets and endothelial cells.

Thrombin cleaves the N-terminal exodomain of PAR1, unmasking a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. This initiates a G-protein-coupled signaling cascade leading to platelet aggregation, secretion, and other cellular responses. By irreversibly inhibiting thrombin, PPACK effectively prevents the cleavage and subsequent activation of PAR1, thereby blocking downstream signaling events.

Experimental Protocols

Determination of Thrombin Inhibition Kinetics (Second-Order Rate Constant)

This protocol outlines a method to determine the apparent second-order rate constant (kobs/[I]) for the irreversible inhibition of thrombin by PPACK.

Materials:

-

Human α-thrombin

-

PPACK

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of thrombin in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM).

-

Prepare a series of dilutions of PPACK in assay buffer at 2X the final desired concentrations.

-

Prepare a 2X stock solution of the chromogenic substrate in assay buffer.

-

In a 96-well plate, add 50 µL of the 2X thrombin solution to wells.

-

To initiate the inhibition reaction, add 50 µL of the various 2X PPACK dilutions to the wells containing thrombin. Start a timer immediately.

-

At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), add 100 µL of the 2X chromogenic substrate to the wells to quench the inhibition reaction and measure the residual thrombin activity.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

Determine the initial rate of substrate hydrolysis for each time point of inhibition.

-

Plot the natural logarithm of the residual thrombin activity versus the pre-incubation time for each PPACK concentration. The slope of this line is the pseudo-first-order rate constant (kobs).

-

Plot the kobs values against the corresponding PPACK concentrations. The slope of this second plot represents the apparent second-order rate constant (kobs/[I]).

X-ray Crystallography of the Thrombin-PPACK Complex

Structural elucidation of the thrombin-PPACK complex provides atomic-level insights into the inhibitory mechanism.

Methodology Overview:

-

Protein Purification: Human α-thrombin is purified to high homogeneity.

-

Complex Formation: Purified thrombin is incubated with a molar excess of PPACK to ensure complete and irreversible inhibition.

-

Crystallization: The thrombin-PPACK complex is subjected to crystallization screening using various precipitants, buffers, and temperatures to obtain well-diffracting crystals. A common condition involves hanging or sitting drop vapor diffusion.

-

Data Collection: Crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a suitable detector.

-

Structure Determination and Refinement: The collected diffraction data are processed, and the structure is solved using molecular replacement with a known thrombin structure as a search model. The model is then refined against the experimental data to yield a high-resolution structure of the thrombin-PPACK complex.[5]

NMR Spectroscopy of the Thrombin-PPACK Complex

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and dynamics of the thrombin-PPACK complex in solution.

Methodology Overview:

-

Isotope Labeling: For detailed structural studies, thrombin is typically expressed in media containing 15N and/or 13C isotopes.

-

Sample Preparation: The isotopically labeled thrombin is inhibited with PPACK and buffer exchanged into a suitable NMR buffer (e.g., phosphate buffer at a specific pH).

-

NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., 1H-15N HSQC, NOESY, etc.) are performed on a high-field NMR spectrometer.

-

Data Analysis: The acquired NMR spectra are processed, and resonances are assigned to specific atoms in the protein-inhibitor complex. This information is then used to determine the three-dimensional structure and to study the dynamics of the complex in solution.

Conclusion

This compound-chloromethylketone is a powerful and specific tool for the irreversible inhibition of thrombin. Its well-defined mechanism of action, characterized by the formation of a covalent bond with the active site Ser195 and His57 residues, makes it an invaluable reagent for in vitro and in vivo studies of coagulation and thrombosis. The high selectivity of PPACK for thrombin over other serine proteases underscores its utility as a targeted therapeutic agent and a fundamental research tool. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important inhibitor.

References

- 1. abmole.com [abmole.com]

- 2. innov-research.com [innov-research.com]

- 3. cellsciences.com [cellsciences.com]

- 4. Inhibition of trypsin-like serine proteinases by tripeptide arginyl and lysyl chloromethylketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The refined 1.9-A X-ray crystal structure of D-Phe-Pro-Arg chloromethylketone-inhibited human alpha-thrombin: structure analysis, overall structure, electrostatic properties, detailed active-site geometry, and structure-function relationships - PMC [pmc.ncbi.nlm.nih.gov]

Biological Functions of Peptides Containing the Phe-Pro-Arg Sequence: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peptides incorporating the Phenylalanine-Proline-Arginine (Phe-Pro-Arg or FPR) sequence represent a critical class of bioactive molecules with significant implications for drug discovery and development. This technical guide provides a comprehensive overview of the core biological functions of FPR-containing peptides, with a primary focus on their roles in hemostasis and inflammation. We delve into their mechanisms of action as potent enzyme inhibitors and receptor modulators, present quantitative data on their activity, and provide detailed experimental protocols for their characterization. Furthermore, this guide utilizes Graphviz visualizations to elucidate complex signaling pathways and experimental workflows, offering a clear and concise resource for researchers in the field.

Introduction to this compound (FPR) Containing Peptides

The tripeptide sequence this compound is a key pharmacophore that confers specific biological activities to a variety of natural and synthetic peptides. The unique structural characteristics of this sequence, particularly the D-isomeric form of phenylalanine (D-Phe), often enhance proteolytic stability and receptor affinity, making these peptides attractive candidates for therapeutic development. Their biological functions are primarily centered around two key areas: the regulation of the coagulation cascade and the modulation of inflammatory responses.

Role in Coagulation: Thrombin Inhibition

A major and well-documented function of peptides containing the D-Phe-Pro-Arg sequence is the potent and selective inhibition of thrombin, a critical serine protease in the coagulation cascade.

Mechanism of Action

Peptides such as D-Phe-Pro-Arg-chloromethylketone (PPACK) act as irreversible inhibitors of thrombin[1]. The D-Phe-Pro motif directs the peptide to the active site of thrombin, where the arginine residue interacts with the specificity pocket. The chloromethylketone moiety then forms a covalent bond with the active site serine residue (Ser195), leading to irreversible inactivation of the enzyme[2]. This targeted inhibition prevents the conversion of fibrinogen to fibrin, a crucial step in clot formation.

Quantitative Analysis of Thrombin Inhibition

The inhibitory potency of various FPR-containing peptides against thrombin has been extensively studied. The data below summarizes key kinetic parameters for selected peptides.

| Peptide | Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes | Reference |

| D-Phe-Pro-Arg-CH2Cl | Thrombin | 10^7 M-1s-1 (kobs/[I]) | - | Potent irreversible inhibitor.[2] | [2] |

| Arg-Pro-Pro-Gly-Phe | Thrombin | 1.75 +/- 0.03 mM | - | Competitive inhibitor. | [3] |

| D-Phe-Pro-D-Arg-D-Thr-CONH2 | α-thrombin | 0.92 µM | - | Competitive inhibitor, resistant to proteolysis. | [4][5] |

Experimental Protocol: Thrombin Inhibition Assay

This protocol outlines a standard chromogenic assay to determine the inhibitory activity of a this compound containing peptide against thrombin.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Test peptide (dissolved in appropriate buffer)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test peptide in the assay buffer.

-

In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

-

Add the different concentrations of the test peptide to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the chromogenic substrate S-2238 to each well.

-

Immediately monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate hydrolysis is proportional to the residual thrombin activity.

-

Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate concentration and KM is the Michaelis-Menten constant of the substrate[4].

Role in Inflammation: Modulation of Formyl Peptide Receptors (FPRs)

Certain peptides containing sequences with similarities to the FPR motif can interact with Formyl Peptide Receptors (FPRs), a family of G-protein coupled receptors (GPCRs) primarily expressed on immune cells like neutrophils and macrophages[6][7]. These receptors play a crucial role in the innate immune response by recognizing formylated peptides derived from bacteria and damaged mitochondria.

Mechanism of Action: FPR1 Signaling

Upon binding of an agonist peptide, Formyl Peptide Receptor 1 (FPR1) undergoes a conformational change, leading to the activation of intracellular signaling cascades. This process is initiated by the coupling of the receptor to heterotrimeric G-proteins of the Gi family[7]. Activation of the G-protein leads to the dissociation of its α and βγ subunits, which in turn trigger multiple downstream pathways:

-

Phospholipase C (PLC) Activation: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate PKC, which phosphorylates various downstream targets, leading to cellular responses like the activation of the NADPH oxidase complex and subsequent production of reactive oxygen species (ROS).

-

PI3K/Akt Pathway: The Gβγ subunit can also activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and downstream pathways involved in cell survival and proliferation.

-

MAPK Pathway: FPR1 activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in regulating gene expression and cell proliferation.

These signaling events culminate in various cellular responses, including chemotaxis (directed cell migration), phagocytosis, degranulation, and the production of pro-inflammatory mediators[6][8].

Quantitative Analysis of FPR Binding and Activation

While extensive quantitative data for the binding of this compound peptides specifically to FPRs is limited in the public domain, the following table provides representative data for known FPR1 agonists, illustrating the typical range of affinities and potencies observed.

| Ligand | Receptor | Binding Affinity (Kd) | EC50 (Calcium Mobilization) | Notes | Reference |

| fMLF | FPR1 | ~1 nM | 7.0 x 10^-11 M (Chemotaxis) | Prototypical FPR1 agonist. | [9] |

| Annexin A1 (Ac2-26) | FPR1/FPR2 | - | Dual pro- and anti-inflammatory effects. | [10] | |

| WKYMVm | FPR1/FPR2 | 0.8 nM (FPR2) | Potent agonist for both receptors. | [10][11] |

Experimental Protocols for FPR Activity

This assay measures the increase in intracellular calcium concentration following FPR1 activation.

Materials:

-

Neutrophils or FPR1-expressing cell line

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Test peptide

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Isolate neutrophils from whole blood or culture FPR1-expressing cells.

-

Load the cells with the Fluo-4 AM dye by incubating them in a buffer containing the dye. This allows the dye to enter the cells.

-

Wash the cells to remove excess extracellular dye.

-

Resuspend the cells in the assay buffer and plate them into the 96-well plate.

-

Prepare serial dilutions of the test peptide.

-

Use a fluorescence microplate reader with an injection system to add the test peptide to the wells while simultaneously measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

The peak fluorescence response is then plotted against the peptide concentration to determine the EC50 value.

This protocol measures the production of ROS by neutrophils upon stimulation with an FPR agonist.

Materials:

-

Isolated human neutrophils

-

Luminol or isoluminol (chemiluminescent probe)

-

Horseradish peroxidase (HRP)

-

Test peptide

-

Assay buffer (e.g., Krebs-Ringer phosphate buffer with glucose)

-

Luminometer

Procedure:

-

Isolate neutrophils from fresh human blood.

-

In a luminometer tube, combine the neutrophils, luminol (or isoluminol), and HRP in the assay buffer.

-

Equilibrate the mixture at 37°C.

-

Initiate the reaction by adding the test peptide at various concentrations.

-

Immediately measure the chemiluminescence generated over time. The light emission is proportional to the amount of ROS produced.

-

The peak or total chemiluminescence can be plotted against the peptide concentration to determine the EC50 for ROS production.

Drug Development and Therapeutic Potential

The dual functionality of this compound containing peptides as both anticoagulants and immunomodulators makes them highly attractive for therapeutic development.

-

Antithrombotic Agents: Their ability to potently inhibit thrombin has led to their investigation as novel anticoagulants for the prevention and treatment of thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and stroke. The development of proteolytically stable analogs is a key area of research to improve their pharmacokinetic profiles.

-

Anti-inflammatory and Pro-resolving Agents: By modulating the activity of FPRs, these peptides could be developed to either suppress excessive inflammation in conditions like sepsis and rheumatoid arthritis or to promote the resolution of inflammation and tissue repair. The concept of biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others, offers the potential to fine-tune the therapeutic effects of FPR-targeting peptides.

Peptide Stability Assessment

A critical aspect of developing peptide-based therapeutics is ensuring their stability in biological fluids.

Experimental Protocol: Plasma Stability Assay

Materials:

-

Human plasma

-

Test peptide

-

Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

-

LC-MS/MS system

Procedure:

-

Incubate the test peptide at a known concentration in human plasma at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.

-

Immediately quench the enzymatic degradation by adding a cold quenching solution.

-

Process the samples to precipitate plasma proteins and extract the remaining peptide.

-

Analyze the amount of intact peptide remaining at each time point using a validated LC-MS/MS method.

-

Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to determine the peptide's half-life in plasma.

Conclusion

Peptides containing the this compound sequence are versatile molecules with significant biological functions, primarily as inhibitors of thrombin and modulators of formyl peptide receptors. Their potent and specific activities make them valuable tools for research and promising leads for the development of new therapeutics for a range of thrombotic and inflammatory diseases. This technical guide provides a foundational understanding of their biological roles, methods for their characterization, and insights into their therapeutic potential, serving as a valuable resource for scientists and researchers in the field. Further investigation into the structure-activity relationships and pharmacokinetic properties of these peptides will be crucial for translating their therapeutic promise into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of peptide biomarker stability in plasma samples using time-course MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid flow cytometry assay for the assessment of calcium mobilization in human neutrophils in a small volume of lysed whole-blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]

- 5. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical Tools for Targeted Amplification of Reactive Oxygen Species in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of D-Phe-Pro-Arg Binding to Thrombin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of the peptide inhibitor D-Phe-Pro-Arg to its target, thrombin. This interaction is a cornerstone in the development of anticoagulant therapies, and understanding its molecular basis is crucial for the design of novel, more effective drugs. This document details the experimental protocols for molecular docking and molecular dynamics simulations, presents key quantitative data in a structured format, and utilizes visualizations to clarify complex workflows and molecular interactions.

Introduction to Thrombin and D-Phe-Pro-Arg

Thrombin is a serine protease that plays a central role in the blood coagulation cascade by converting fibrinogen to fibrin.[1] Its dysregulation can lead to thrombotic disorders, making it a prime target for anticoagulant drugs. D-Phe-Pro-Arg is a synthetic tripeptide that mimics the natural substrate of thrombin and acts as a potent competitive inhibitor.[2][3] The D-phenylalanine at the P3 position, proline at P2, and arginine at P1 fit into the S3, S2, and S1 binding pockets of thrombin's active site, respectively.[4] In silico modeling techniques are invaluable for elucidating the specific molecular interactions that govern this binding and for predicting the affinity of novel derivatives.

Molecular Docking of D-Phe-Pro-Arg to Thrombin

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[5][6] This section outlines a typical protocol for docking D-Phe-Pro-Arg into the active site of thrombin using AutoDock Vina.

Experimental Protocol: Molecular Docking

A generalized workflow for molecular docking is presented below. This process involves preparing the receptor and ligand, defining the search space, running the docking simulation, and analyzing the results.

Methodology:

-

Receptor Preparation:

-

The crystal structure of human α-thrombin in complex with D-Phe-Pro-Arg chloromethylketone (PPACK) can be obtained from the Protein Data Bank (PDB ID: 1PPB).[7]

-

Water molecules and any co-crystallized ligands other than the inhibitor of interest are typically removed.

-

Polar hydrogens are added, and Gasteiger charges are computed using software like AutoDock Tools.[8]

-

The prepared protein structure is saved in the PDBQT file format.

-

-

Ligand Preparation:

-

A 3D structure of D-Phe-Pro-Arg is generated using a molecular builder or downloaded from a database like PubChem.

-

The ligand's rotatable bonds are defined, and Gasteiger charges are assigned.

-

The prepared ligand is saved in the PDBQT file format.

-

-

Grid Box Definition:

-

A grid box is defined to encompass the active site of thrombin. The dimensions and center of the grid are determined based on the position of the co-crystallized inhibitor in the PDB structure. This ensures that the docking search is focused on the relevant binding region.

-

-

Docking Execution:

-

AutoDock Vina is used to perform the docking. The program explores different conformations of the ligand within the defined grid box and scores them based on a semi-empirical free energy force field.

-

-

Results Analysis:

-

The output includes multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

-

The pose with the lowest binding energy is typically considered the most likely binding mode.

-

Visualization software like PyMOL or Chimera is used to inspect the interactions between the ligand and the protein's active site residues.[8]

-

Quantitative Data: Docking Results

The following table summarizes typical quantitative data obtained from a molecular docking study of D-Phe-Pro-Arg with thrombin.

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 to -10.0 | Predicted free energy of binding. More negative values indicate stronger binding. |

| RMSD from Crystal Pose (Å) | < 2.0 | Root Mean Square Deviation of the docked pose from the crystallographic pose of the inhibitor. Lower values indicate better accuracy of the docking protocol. |

Molecular Dynamics Simulation of the D-Phe-Pro-Arg-Thrombin Complex

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, offering insights into its stability and the nature of the intermolecular interactions.[9][10]

Experimental Protocol: Molecular Dynamics Simulation

The following diagram illustrates the key stages of an MD simulation study.

Methodology:

-

System Preparation:

-

The starting structure is typically the best-docked pose of the D-Phe-Pro-Arg-thrombin complex or the crystal structure.

-

A force field (e.g., CHARMM36m or AMBER) is assigned to the protein and ligand.[2] Ligand parameterization may be required using tools like the CGenFF server.

-

The complex is placed in a periodic box of water molecules (e.g., TIP3P).

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

The system's energy is minimized to remove steric clashes and unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The pressure is then stabilized to 1 atm under constant pressure (NPT ensemble). Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax.

-

-

Production MD:

-

The production simulation is run for a significant period (e.g., 100 ns or more) without restraints, and the trajectory (atomic coordinates over time) is saved.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and ligand heavy atoms is calculated to assess the stability of the simulation.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: The formation and lifetime of hydrogen bonds between the ligand and protein are analyzed.

-

Quantitative Data: MD Simulation Analysis

The following table presents typical quantitative data derived from an MD simulation of the D-Phe-Pro-Arg-thrombin complex.

| Parameter | Typical Value | Description |

| Backbone RMSD (Å) | 1.5 - 3.0 | A stable RMSD indicates that the protein has reached equilibrium. |

| Ligand RMSD (Å) | 1.0 - 2.5 | A stable ligand RMSD suggests a stable binding pose. |

| Average H-Bonds | 3 - 6 | The average number of hydrogen bonds between the ligand and protein throughout the simulation. |

Binding Free Energy Calculations

Binding free energy calculations provide a more rigorous estimation of the binding affinity than docking scores. Methods like MM/PBSA and MM/GBSA are commonly used post-MD simulation.[11]

Experimental Protocol: MM/PBSA and MM/GBSA

Methodology:

-

Trajectory Extraction: Snapshots of the complex, receptor, and ligand are extracted from the production MD trajectory.

-

Energy Calculation: For each snapshot, the molecular mechanics potential energy, polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and nonpolar solvation energy are calculated.

-

Free Energy Calculation: The binding free energy is calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and ligand.

Quantitative Data: Binding Free Energy

The following table shows a breakdown of the components of the binding free energy calculated using MM/GBSA.

| Energy Component | Typical Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy | -40 to -60 | Favorable |

| Electrostatic Energy | -20 to -40 | Favorable |

| Polar Solvation Energy | +30 to +60 | Unfavorable |

| Nonpolar Solvation Energy | -5 to -10 | Favorable |

| ΔG_binding | -25 to -45 | Overall Binding Free Energy |

Key Interactions and Signaling Pathways

The binding of D-Phe-Pro-Arg to thrombin is characterized by a network of specific interactions within the active site.

The primary interactions include:

-

S1 Pocket: The positively charged guanidinium group of the P1 arginine forms a salt bridge with the negatively charged Asp189 at the bottom of the S1 specificity pocket.[2]

-

S2 Pocket: The P2 proline residue fits into the hydrophobic S2 pocket.[4]

-

S3/S4 Pocket: The P3 D-phenylalanine ring makes hydrophobic interactions with residues such as Trp215.[4]

Conclusion

In silico modeling provides powerful tools for understanding the binding of D-Phe-Pro-Arg to thrombin at a molecular level. Molecular docking can rapidly predict binding poses and affinities, while molecular dynamics simulations offer a dynamic view of the complex, allowing for a more detailed analysis of its stability and interactions. Binding free energy calculations provide a more accurate estimation of binding affinity. Together, these methods are instrumental in the rational design of new and improved thrombin inhibitors for anticoagulant therapy.

References

- 1. sites.nd.edu [sites.nd.edu]

- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 3. Protein-Ligand Complex [mdtutorials.com]

- 4. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 5. youtube.com [youtube.com]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. The refined 1.9-A X-ray crystal structure of D-Phe-Pro-Arg chloromethylketone-inhibited human alpha-thrombin: structure analysis, overall structure, electrostatic properties, detailed active-site geometry, and structure-function relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical and Biological Properties of Phenylalanine-Proline-Arginine (Phe-Pro-Arg) Tripeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Phenylalanine-Proline-Arginine (Phe-Pro-Arg), a sequence found in various bioactive peptides, holds significant potential for research and drug development. Its constituent amino acids—a bulky aromatic residue (Phenylalanine), a unique cyclic imino acid (Proline), and a strongly basic residue (Arginine)—confer specific chemical and biological properties. This guide provides a comprehensive overview of the known and predicted characteristics of this compound, including its physicochemical properties, potential biological activities, and detailed experimental protocols for its investigation.

Core Chemical Properties

The fundamental chemical properties of the this compound tripeptide are summarized below. These values are crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Source/Method |

| Molecular Formula | C₂₀H₃₀N₆O₄ | Calculated |

| Molecular Weight | 418.49 g/mol | Calculated |

| Calculated Isoelectric Point (pI) | ~10.8 | Calculated using pKa values of constituent amino acids |

| Solubility | Predicted to be soluble in aqueous solutions, particularly at acidic pH. Solubility in organic solvents is expected to be limited. | Inferred from the properties of its constituent amino acids. |

| Stability | Expected to be stable under standard laboratory conditions. Susceptible to enzymatic degradation by proteases. Stability is pH and temperature-dependent. | General peptide chemistry principles. |

1.1. Calculation of Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which the net charge of the peptide is zero. It can be estimated by averaging the pKa values of the ionizable groups that bracket the zwitterionic form. For this compound, the relevant pKa values are for the N-terminal amino group of Phenylalanine and the guanidinium group of Arginine.

-

pKa of the N-terminal α-amino group (Phe): ~9.24

-

pKa of the C-terminal α-carboxyl group (Arg): ~2.17

-

pKa of the Arginine side chain (guanidinium group): ~12.48

The zwitterionic form exists between the deprotonation of the carboxyl group and the protonation of the amino and guanidinium groups. The net charge will be zero at a pH between the pKa of the N-terminal amino group and the pKa of the arginine side chain. Therefore, the pI is calculated as:

pI ≈ (pKa of N-terminus + pKa of Arg side chain) / 2 pI ≈ (9.24 + 12.48) / 2 pI ≈ 10.86

This high pI indicates that the this compound tripeptide will carry a net positive charge at physiological pH (7.4).

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of the L-amino acid form of this compound is limited in publicly available literature. However, the activities of closely related peptides provide strong indications of its potential roles, primarily as a modulator of serine proteases and as a ligand for G-protein coupled receptors.

2.1. Thrombin Inhibition

The D-amino acid analogue, D-Phe-Pro-D-Arg, is a known and potent inhibitor of thrombin, a key serine protease in the blood coagulation cascade[1]. This suggests that the L-form, this compound, may also exhibit inhibitory activity against thrombin, albeit likely with different potency. Inhibition of thrombin can prevent the conversion of fibrinogen to fibrin, thereby blocking blood clot formation.

Potential Signaling Pathway: Coagulation Cascade

Below is a simplified representation of the coagulation cascade, highlighting the point of inhibition by a this compound-like molecule.

Caption: Potential inhibition of the coagulation cascade by this compound.

2.2. Bradykinin-Related Activity

The pentapeptide Arg-Pro-Pro-Gly-Phe, which contains the Arg-Pro and Gly-Phe motifs, is a stable metabolite of bradykinin, a peptide hormone that causes vasodilation. This suggests that this compound could potentially interact with bradykinin receptors or be involved in the metabolic pathways of kinins. Bradykinin receptors (B1 and B2) are G-protein coupled receptors that, upon activation, lead to various physiological responses, including inflammation, pain, and changes in blood pressure.

Potential Signaling Pathway: Bradykinin B2 Receptor Activation

The following diagram illustrates the signaling pathway initiated by the activation of the bradykinin B2 receptor, a potential target for this compound.

Caption: Potential interaction of this compound with the Bradykinin B2 receptor signaling pathway.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and biological evaluation of the this compound tripeptide are provided below.

3.1. Peptide Synthesis and Purification

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Protocol for Solid-Phase Peptide Synthesis (SPPS): Standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis is a suitable method.

-

Resin Preparation: Start with a rink amide resin pre-loaded with Fmoc-protected L-Arginine.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the Arginine residue.

-

Amino Acid Coupling: Activate Fmoc-protected L-Proline using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) in DMF. Add this solution to the deprotected resin to form the Pro-Arg dipeptide.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps with Fmoc-protected L-Phenylalanine to form the full this compound tripeptide on the resin.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether to remove scavengers.

-

Lyophilization: Lyophilize the crude peptide to obtain a dry powder.

Protocol for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification:

-

Column: C18 stationary phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes is a typical starting point.

-

Detection: Monitor the elution profile at 220 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the this compound tripeptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

3.2. Biological Assays

Thrombin Inhibition Assay (Fluorometric):

-

Reagents:

-

Thrombin enzyme

-

Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing NaCl and CaCl₂)

-

This compound (test inhibitor)

-

Known thrombin inhibitor (positive control)

-

-

Procedure:

-

In a 96-well plate, add assay buffer, thrombin enzyme, and varying concentrations of this compound or the positive control.

-

Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation/emission wavelength pair appropriate for the fluorophore (e.g., 380/460 nm for AMC).

-

-

Data Analysis:

-

Plot the rate of substrate cleavage (fluorescence increase over time) against the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Bradykinin B2 Receptor Binding Assay (Radioligand):

-

Reagents:

-

Cell membranes expressing the human bradykinin B2 receptor.

-

Radiolabeled bradykinin (e.g., [³H]-Bradykinin).

-

Unlabeled bradykinin (for non-specific binding determination).

-

This compound (test compound).

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, with MgCl₂ and CaCl₂).

-

-

Procedure:

-

In a 96-well filter plate, incubate the cell membranes with a fixed concentration of [³H]-Bradykinin and varying concentrations of this compound.

-

For total binding, incubate membranes with only the radioligand.

-

For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled bradykinin.

-

After incubation, rapidly filter the contents of each well and wash with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand binding. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Conclusion

The Phenylalanine-Proline-Arginine tripeptide presents a compelling subject for further investigation in the fields of biochemistry and pharmacology. Based on the properties of its constituent amino acids and the activities of structurally similar peptides, this compound is predicted to be a water-soluble, cationic peptide with potential inhibitory effects on serine proteases like thrombin and possible modulatory activity at bradykinin receptors. The experimental protocols detailed in this guide provide a robust framework for the synthesis, purification, and comprehensive biological characterization of this intriguing tripeptide, paving the way for a deeper understanding of its function and therapeutic potential.

References

The Discovery and History of PPACK: A Technical Guide to a Landmark Thrombin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, stands as a seminal molecule in the field of protease inhibition. Its discovery marked a pivotal moment in the development of highly potent and selective active-site directed irreversible inhibitors for serine proteases, particularly thrombin. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of PPACK as a thrombin inhibitor. It details the key experimental protocols used in its characterization, presents quantitative data on its inhibitory potency and selectivity, and visualizes the critical signaling pathways it disrupts.

Introduction: The Quest for a Specific Thrombin Inhibitor

The central role of thrombin in the coagulation cascade and its implications in thrombotic diseases have long made it a prime target for therapeutic intervention. Early anticoagulants, such as heparin and vitamin K antagonists, while effective, suffered from indirect mechanisms of action and significant bleeding side effects. This created a pressing need for direct-acting, highly selective thrombin inhibitors.

The development of affinity labeling in the mid-20th century provided a powerful tool for designing such inhibitors. This technique involves creating molecules that mimic the natural substrate of an enzyme but contain a reactive group that forms a covalent bond with an active site residue, leading to irreversible inactivation.

The Genesis of PPACK: A Landmark in Affinity Labeling

The story of PPACK is intrinsically linked to the pioneering work of Elliott Shaw and his colleagues in the 1970s on peptide chloromethyl ketones as affinity labels for serine proteases. Their research focused on designing inhibitors that would specifically target proteases based on their substrate recognition sequences.

The breakthrough came with the synthesis of D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK). The design of PPACK was a masterful example of rational drug design based on the known substrate specificity of thrombin, which preferentially cleaves peptide bonds after arginine residues. The D-phenylalanine at the P3 position was a key innovation that significantly enhanced its potency and selectivity.

Mechanism of Action: An Irreversible Covalent Bond

PPACK is a mechanism-based irreversible inhibitor of thrombin. Its mode of action involves a two-step process:

-

Initial Reversible Binding: The peptide backbone of PPACK (D-Phe-Pro-Arg) mimics the natural substrate of thrombin, leading to its high-affinity binding to the enzyme's active site.

-

Irreversible Covalent Modification: The chloromethyl ketone moiety then reacts with the nucleophilic imidazole side chain of the active site histidine (His57) and the hydroxyl group of the catalytic serine (Ser195). This results in the formation of a stable, covalent tetrahedral adduct, effectively and irreversibly inactivating the enzyme.

This covalent modification of two key catalytic residues explains the exceptional potency and irreversible nature of PPACK's inhibition.

Quantitative Analysis of PPACK's Inhibitory Activity

The potency and selectivity of PPACK have been extensively characterized using various kinetic and binding assays. The following tables summarize the key quantitative data.

| Parameter | Value | Enzyme | Conditions | Reference(s) |

| Ki | 0.24 nM | Human α-thrombin | ||

| kobs/[I] (ki/Ki) | ~1 x 10⁷ M⁻¹s⁻¹ | Thrombin |

Table 1: Kinetic Constants for PPACK Inhibition of Thrombin. This table highlights the extremely high affinity and rapid rate of inactivation of thrombin by PPACK.

| Protease | Inhibition Level | Reference(s) |

| Thrombin | Potent (kobs/[I] ~10⁷ M⁻¹s⁻¹) | |

| Factor IXa | Poor (kobs/[I] < 20 M⁻¹s⁻¹) | |

| Plasma Kallikrein | Moderate (kobs/[I] 10²-10³ M⁻¹s⁻¹) | |

| Factor Xa | Significantly less potent than against thrombin |

Table 2: Selectivity Profile of PPACK. This table demonstrates the high selectivity of PPACK for thrombin over other related serine proteases of the coagulation cascade.

Experimental Protocols

Synthesis of D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK)

The synthesis of PPACK follows the general principles of peptide chemistry, culminating in the introduction of the chloromethyl ketone moiety. A general procedure, as described by Kettner and Shaw, involves the coupling of the protected tripeptide (Z-D-Phe-Pro-Arg(NO₂)) with a reagent that provides the chloromethyl ketone functionality, followed by deprotection.

Thrombin Activity Assay (Chromogenic Substrate Method)

This assay is a standard method for measuring the enzymatic activity of thrombin and the potency of its inhibitors.

Principle: A chromogenic substrate, such as S-2238 (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline), is cleaved by active thrombin, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the thrombin activity.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

-

Prepare a stock solution of the chromogenic substrate S-2238 in sterile water.

-

Prepare a series of dilutions of PPACK in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed concentration of thrombin to each well.

-

Add varying concentrations of PPACK to the wells and incubate for a defined period to allow for inhibitor binding and inactivation.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Measure the absorbance at 405 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value.

-

For irreversible inhibitors, determine the second-order rate constant (kobs/[I]) from the time- and concentration-dependence of inhibition.

-

Coagulation Assays

PPACK's anticoagulant effect can be quantified using standard coagulation assays such as the Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT).

-

aPTT Assay: Measures the integrity of the intrinsic and common coagulation pathways. In the presence of PPACK, the time to clot formation will be prolonged in a dose-dependent manner due to the inhibition of thrombin.

-

PT Assay: Measures the integrity of the extrinsic and common pathways. Similar to the aPTT, PPACK will prolong the PT by inhibiting the final common pathway enzyme, thrombin.

Visualizing the Impact of PPACK

Thrombin Signaling Pathway Inhibition

Thrombin exerts many of its cellular effects by cleaving and activating Protease-Activated Receptors (PARs), which are G-protein coupled receptors. PPACK, by inhibiting thrombin, blocks these signaling cascades.

Caption: Inhibition of Thrombin-Mediated PAR1 Signaling by PPACK.

Experimental Workflow for PPACK Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a thrombin inhibitor like PPACK.

Caption: Experimental Workflow for the Characterization of PPACK.

Logical Relationship of PPACK's Mechanism of Action

This diagram outlines the logical steps involved in the irreversible inhibition of thrombin by PPACK.

Caption: Logical Flow of PPACK's Irreversible Inhibition Mechanism.

Conclusion: The Enduring Legacy of PPACK

The discovery of PPACK was a watershed moment in the development of targeted enzyme inhibitors. Its high potency, selectivity, and well-defined mechanism of action have made it an invaluable tool for researchers studying the role of thrombin in hemostasis, thrombosis, and a variety of other physiological and pathological processes. While its reactivity as a chloromethyl ketone has limited its direct therapeutic applications, the principles of its design have profoundly influenced the development of modern direct thrombin inhibitors. The legacy of PPACK continues to be a testament to the power of rational, mechanism-based drug design in creating highly effective and specific therapeutic agents.

Phe-Pro-Arg Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The tripeptide motif, Phenylalanine-Proline-Arginine (Phe-Pro-Arg), has emerged as a critical pharmacophore in the design of a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of this compound derivatives, with a primary focus on their well-established role as potent protease inhibitors, particularly targeting thrombin in the coagulation cascade. This document will delve into the quantitative analysis of their biological activity, detailed experimental methodologies for their synthesis and evaluation, and visual representations of their mechanism of action and experimental workflows.

Introduction: The this compound Scaffold in Drug Design

The this compound sequence mimics the natural substrate recognition site of several key serine proteases, making it an ideal starting point for the rational design of competitive inhibitors. The seminal example of a this compound derivative is the irreversible thrombin inhibitor D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK).[1] The development of PPACK spurred further research into both irreversible and reversible inhibitors based on this tripeptide scaffold, leading to the discovery of potent and selective anticoagulants.[2]

The therapeutic potential of these derivatives extends beyond anticoagulation, with research exploring their utility as inhibitors of other proteases involved in various physiological and pathological processes.[3] This guide will primarily focus on their application as antithrombotic agents, given the wealth of available data in this area.

Quantitative Analysis of Biological Activity

The inhibitory potency of this compound derivatives is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the quantitative data for a selection of this compound derivatives against their primary target, thrombin, and other related proteases.

| Derivative Name/Structure | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |

| D-Phe-Pro-Arg-chloromethylketone (PPACK) | Thrombin | 0.24 nM | - | [1] |

| D-Phe-Pro-D-Arg-D-Thr-CONH2 | α-Thrombin | 0.92 µM | - | [2] |

| D-Phe-Pro-D-Arg-L-Ile-CONH2 | α-Thrombin | - | - | [2] |

| D-Phe-Pro-D-Arg-L-Cys-CONH2 | α-Thrombin | - | - | [2] |

| Melagatran | Thrombin | - | - | [3] |

Table 1: Inhibitory Activity of Selected this compound Derivatives

Note: The table will be populated with more data as it is extracted from the referenced literature. The current entries are based on initial findings.

Mechanism of Action: Targeting the Coagulation Cascade

This compound derivatives primarily exert their therapeutic effect by directly inhibiting key proteases in the coagulation cascade, with thrombin (Factor IIa) being the most prominent target. Thrombin is a critical enzyme that catalyzes the conversion of fibrinogen to fibrin, the final step in the formation of a blood clot. By binding to the active site of thrombin, these derivatives prevent this conversion, thereby inhibiting clot formation.

The following diagram illustrates the coagulation cascade and the point of inhibition by this compound derivatives.

Caption: The Coagulation Cascade and Inhibition by this compound Derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound derivatives.

Solid-Phase Peptide Synthesis (SPPS) of a D-Phe-Pro-Arg-NH2 Analog

This protocol describes the manual synthesis of a generic D-Phe-Pro-Arg-NH2 peptide using Fmoc/tBu chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Pro-OH

-

Fmoc-D-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling (First Amino Acid: Fmoc-Arg(Pbf)-OH):

-

Dissolve Fmoc-Arg(Pbf)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

-

Add the coupling solution to the deprotected resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Pro-OH and then for Fmoc-D-Phe-OH.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-